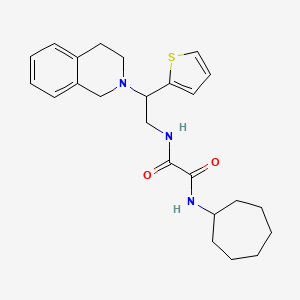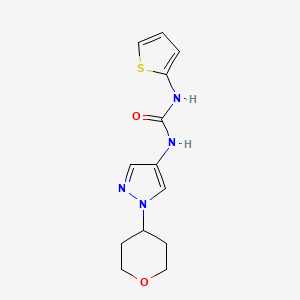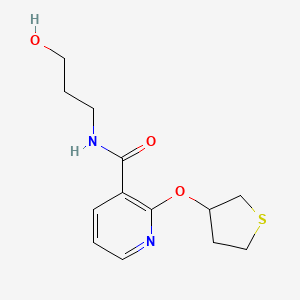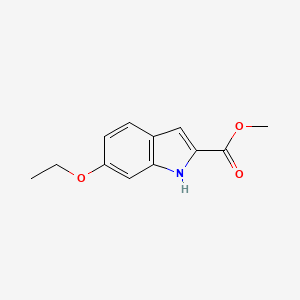
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine , also known by its chemical name (E)-2-[(4,6-dimethylpyrimidin-2-yl)imino]-1-(4-ethylphenyl)imidazolidin-4-one , is a synthetic compound with the molecular formula C₁₇H₁₉N₅O . It falls within the class of guanidine derivatives and exhibits interesting biological properties .
Synthesis Analysis
The synthesis of this compound involves the condensation of 4,6-dimethylpyrimidin-2-amine with 4-ethylphenyl isocyanate . The resulting intermediate undergoes cyclization to form the imidazolidin-4-one ring. The reaction proceeds under specific conditions and requires careful control of reagents and temperature .
Molecular Structure Analysis
The molecular structure of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine consists of an imidazolidin-4-one core with a 4,6-dimethylpyrimidin-2-yl group and a 4-ethylphenyl group attached. The compound adopts a planar conformation due to resonance effects within the imidazolidin-4-one ring. The guanidine moiety contributes to its biological activity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and hydrogen bonding interactions. Its reactivity depends on the functional groups present, particularly the guanidine group. Researchers have explored its potential as a building block for more complex molecules .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Derivatives
Researchers have explored the synthesis of derivatives of 2-aminoimidazole and 2-iminoimidazolidine by cyclization of 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines with α-bromocarbonyl compounds. This process, which involves quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography, results in derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin- 4-one (Shestakov et al., 2011).
Pharmaceutical Compound Synthesis
The compound has been used in the synthesis of pharmaceutical compounds. For instance, in the synthesis of 8-substituted guanines and 6-substituted pteridinones, 4-(Acylamino)-5-nitrosopyrimidines undergo various reactions including Diels–Alder additions, Ene reactions, and condensations depending on the acyl group and reaction conditions (Steinlin & Vasella, 2008).
Anti-Inflammatory Applications
A study on the synthesis and pharmacological screening of 4,6-substituted di-(phenyl) pyrimidin-2-amines showcased the potential anti-inflammatory properties of compounds synthesized from reactions involving guanidine hydrochloride (Kumar, Drabu, & Shalini, 2017).
Antibacterial Agent Synthesis
Efforts have been made to synthesize new heterocyclic compounds containing a sulfonamido moiety suitable as antibacterial agents. This involves reacting precursors like ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various compounds, producing pyran, pyridine, and pyridazine derivatives (Azab, Youssef, & El-Bordany, 2013).
Nonlinear Optical Exploration
The pyrimidine ring's significant distribution in nature, especially in DNA and RNA, has led to the exploration of thiopyrimidine derivatives for applications in medicine and nonlinear optics (NLO). This includes studying structural parameters and electronic properties of these derivatives for potential optoelectronic applications (Hussain et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-ethylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-4-12-5-7-13(8-6-12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMAWBQAKRHWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-ethylphenyl)guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2913564.png)

![N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2913566.png)
![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2913571.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2913573.png)

![2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2913575.png)
![5-(3,4-dichlorophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913576.png)

![N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide](/img/structure/B2913579.png)

![5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide](/img/structure/B2913581.png)
